

Keth-seq Protocol for In Vivo RNA Structure Mapping: A Detailed Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

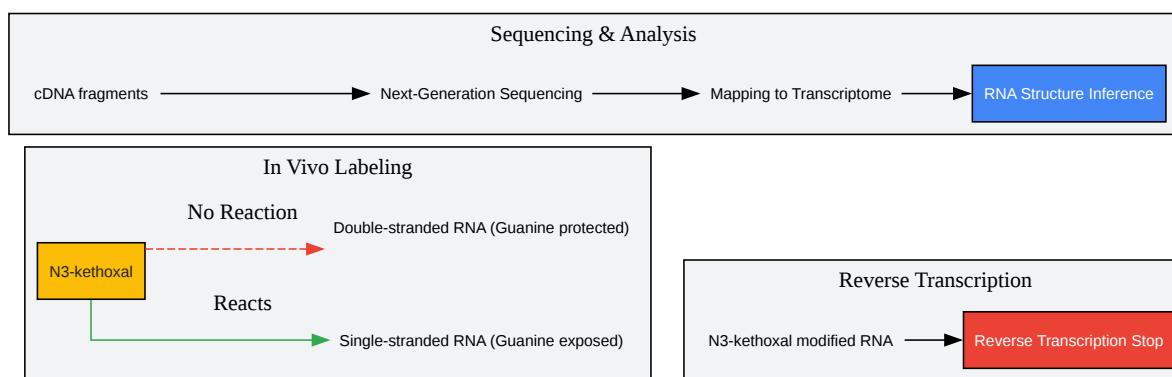
Compound Name: **N3-kethoxal**

Cat. No.: **B15587110**

[Get Quote](#)

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.


Introduction

Keth-seq is a chemical probing method that enables transcriptome-wide mapping of RNA secondary structure *in vivo*. This technique utilizes a novel reagent, **N3-kethoxal**, which rapidly and specifically labels the Watson-Crick face of single-stranded guanine (G) residues within living cells.^{[1][2]} The resulting covalent adducts induce stops during reverse transcription, allowing for the identification of unpaired guanines at single-nucleotide resolution through next-generation sequencing. The azide (N3) group on the kethoxal molecule provides a bioorthogonal handle for enrichment of modified RNA fragments, enhancing the signal-to-noise ratio.^{[1][3]} Keth-seq offers a powerful tool for investigating RNA structure dynamics in its native cellular environment, providing critical insights into gene regulation, RNA-protein interactions, and the development of RNA-targeted therapeutics.

Principle of Keth-seq

Keth-seq leverages the specific chemical reactivity of **N3-kethoxal** towards guanines in single-stranded RNA. In contrast, guanines involved in base-pairing or protein binding are protected from modification. The fast cell permeability and reactivity of **N3-kethoxal** allow for a snapshot of the RNA structurome at a specific moment in time.^[1] Following *in vivo* labeling, total RNA is extracted, and the azide-modified RNAs are biotinylated via a copper-free click reaction. These

biotinylated RNAs can then be enriched. During reverse transcription, the bulky adduct on the guanine base stalls the reverse transcriptase, creating cDNA fragments that terminate one nucleotide 3' to the modified base. Sequencing of these fragments reveals the positions of accessible guanines across the transcriptome.

[Click to download full resolution via product page](#)

Caption: Principle of Keth-seq for in vivo RNA mapping.

Experimental Protocol

This protocol details the in vivo application of Keth-seq in mammalian cells.

Part 1: In Vivo Labeling and RNA Extraction

- Cell Culture: Culture mammalian cells (e.g., mESCs or HeLa cells) to a confluence of 70-80%.
- **N3-kethoxal Treatment:**
 - Prepare a 500 mM stock solution of **N3-kethoxal** in DMSO.

- Dilute the **N3-kethoxal** stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 5 mM. It is crucial to pre-warm the medium to ensure **N3-kethoxal** dissolves properly.[4]
- For adherent cells, remove the existing medium and add the **N3-kethoxal**-containing medium. For suspension cells, pellet the cells and resuspend them in the labeling medium.
- Incubate the cells for 5-10 minutes at 37°C in a CO2 incubator.[5]

- RNA Isolation:
 - Immediately after incubation, wash the cells twice with ice-cold PBS.
 - Extract total RNA from the cells using a standard RNA extraction method, such as TRIzol reagent, following the manufacturer's instructions.
 - Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

Part 2: Keth-seq Library Preparation

This part of the protocol requires careful handling to preserve the **N3-kethoxal** adducts. Borate buffer should be used in all steps prior to reverse transcription to stabilize the adducts.[1]

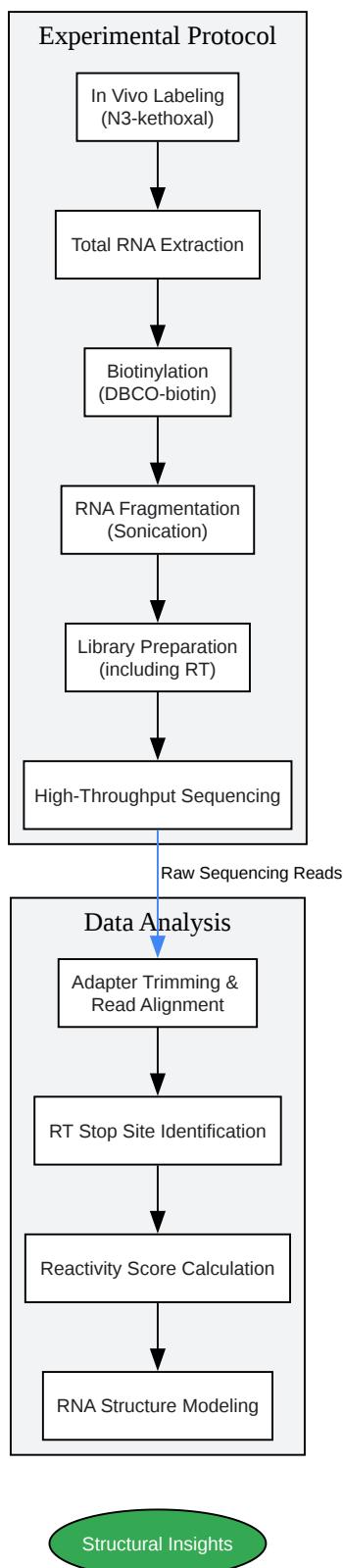
- Biotinylation of **N3-kethoxal** Labeled RNA:

- In a 50 µL reaction, combine:
 - Up to 20 µg of **N3-kethoxal** labeled total RNA
 - 2.5 µL of 10 mM DBCO-biotin (in DMSO)
 - 5 µL of 10x borate buffer (500 mM Boric acid, pH 8.0)
 - Nuclease-free water to 50 µL
- Incubate at 37°C for 1.5 hours with gentle shaking.
- Purify the biotinylated RNA using an RNA cleanup kit.

- RNA Fragmentation:
 - Fragment the biotinylated RNA to an average size of 150-350 nucleotides by sonication.[\[4\]](#)
Note: Do not use enzymatic or heat fragmentation methods as they can affect the **N3-kethoxal** adducts.[\[1\]](#)
- End Repair and 3' Adapter Ligation:
 - Perform end-repair using T4 Polynucleotide Kinase (PNK).
 - Ligate a 3' adapter (/5rApp/TGGAATTCTCGGGTGCCAAGG/3ddC/) to the fragmented RNA.
- Sample Splitting for Control:
 - At this stage, the sample is split. A small portion (e.g., 10%) is used to create the **N3-kethoxal**-removal library (control), while the majority (e.g., 90%) is used for the main Keth-seq library.[\[1\]](#)
- **N3-kethoxal** Removal (for control library):
 - To the control sample portion, add GTP to a final concentration of 50 mM.
 - Incubate at 37°C for 6 hours or at 95°C for 10 minutes to remove the **N3-kethoxal** adducts.[\[1\]](#)
- Reverse Transcription:
 - Perform reverse transcription on both the main sample and the control sample using a reverse transcriptase such as SuperScript III. The **N3-kethoxal** adducts will cause the reverse transcriptase to stall, generating cDNAs that terminate at the position of the modified guanine.
- Library Construction and Sequencing:
 - Proceed with standard library construction protocols, including second-strand synthesis, adapter ligation, PCR amplification, and size selection.

- Sequence the libraries on a high-throughput sequencing platform.

Data Presentation


Parameter	Typical Value/Range	Notes
N3-kethoxal Concentration	5 mM	For in vivo labeling of mammalian cells. [4]
Labeling Time	5-10 minutes	Rapid labeling captures a snapshot of the RNA structurome. [5]
Guanine Specificity	>80% of RT stops at G	Demonstrates high selectivity of N3-kethoxal for guanine. [1]
Replicate Correlation	High (Pearson R > 0.9)	Keth-seq is a highly reproducible method. [1]
Sequencing Read Depth	>100 million reads	Recommended for transcriptome-wide analysis. [6]

Data Analysis Workflow

The data analysis pipeline for Keth-seq aims to identify reverse transcription stop sites and calculate a reactivity score for each guanine base.

- Read Trimming and Alignment:
 - Trim adapter sequences from the raw sequencing reads.
 - Align the trimmed reads to the reference transcriptome.
- Identification of RT Stop Sites:
 - For each aligned read, identify the 5' end, which corresponds to the reverse transcription stop site.
 - Count the number of stops at each nucleotide position.

- Calculation of Reactivity Scores:
 - Normalize the stop counts to account for variations in gene expression levels.
 - Subtract the background signal from the no-treatment or **N3-kethoxal**-removal control library.
 - The resulting value represents the reactivity score for each guanine, which is proportional to its accessibility.
- Structural Inference:
 - Use the reactivity scores as constraints in RNA secondary structure prediction algorithms to generate models of RNA structure.

[Click to download full resolution via product page](#)

Caption: Keth-seq experimental and data analysis workflow.

Conclusion

Keth-seq provides a robust and reliable method for the transcriptome-wide analysis of RNA secondary structure within living cells. Its high specificity for single-stranded guanines and the ability to enrich for modified fragments make it a valuable tool for researchers in molecular biology, drug discovery, and genomics. The detailed protocol and data analysis workflow presented here offer a comprehensive guide for the successful implementation of Keth-seq in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Keth-seq for transcriptome-wide RNA structure mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 5. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Keth-seq Protocol for In Vivo RNA Structure Mapping: A Detailed Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15587110#detailed-keth-seq-protocol-for-in-vivo-rna-mapping>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com